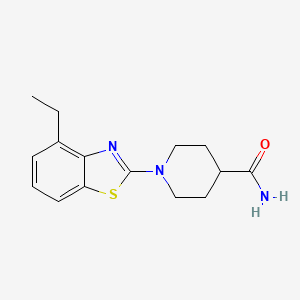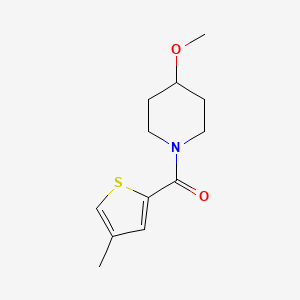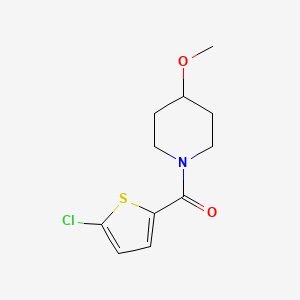![molecular formula C16H25N5O B6444126 1-(4-methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one CAS No. 2640957-68-0](/img/structure/B6444126.png)
1-(4-methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one, also known as 4-methyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)piperidine-1-one, is an organic compound with a unique structure and a range of applications. It is a heterocyclic compound consisting of a piperidine and pyrimidine ring system, and has been studied extensively in recent years due to its potential therapeutic and industrial uses.
Applications De Recherche Scientifique
1-(4-Methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one has been studied extensively in recent years due to its potential therapeutic and industrial applications. In the biomedical field, it has been explored as a potential inhibitor of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of blood flow. This makes it a potential treatment for erectile dysfunction. In the industrial field, it has been studied as a potential catalyst for the production of biodiesel fuel.
Mécanisme D'action
The mechanism of action of 1-(4-Methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one is not yet fully understood, but it is believed to involve the inhibition of the enzyme phosphodiesterase 5 (PDE5). PDE5 is involved in the regulation of blood flow, and its inhibition can lead to increased blood flow and improved erectile function.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In terms of biochemical effects, it has been found to inhibit the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of blood flow. This inhibition can lead to increased blood flow and improved erectile function. In terms of physiological effects, it has been found to have anti-inflammatory, anti-oxidative, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-Methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one in laboratory experiments include its availability, ease of synthesis, and its potential therapeutic and industrial applications. The main limitation of using this compound in laboratory experiments is its lack of specificity, as it can act on multiple targets and pathways.
Orientations Futures
There are a number of potential future directions for the study of 1-(4-Methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one. These include further exploration of its potential therapeutic applications, such as its potential use as an anti-inflammatory, anti-oxidative, or anti-cancer agent. Additionally, further research into its potential industrial applications, such as its potential use as a catalyst for biodiesel production, could be beneficial. Finally, further research into its mechanism of action, such as its interaction with PDE5, could lead to further insights into its potential therapeutic and industrial applications.
Méthodes De Synthèse
The synthesis of 1-(4-methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one is typically achieved through the condensation of 4-methylpiperidine-1-carboxylic acid and 4-pyrimidin-4-ylpiperazine. This reaction is typically carried out in aqueous solution at a temperature of about 100°C for a period of about 2 hours. The reaction is often catalyzed by an acid, such as hydrochloric acid. The product is then isolated and purified using standard chromatographic methods.
Propriétés
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(4-pyrimidin-4-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c1-14-3-6-21(7-4-14)16(22)12-19-8-10-20(11-9-19)15-2-5-17-13-18-15/h2,5,13-14H,3-4,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLNYUXOZQBPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)methyl]-6-methylpyridine](/img/structure/B6444056.png)


![3-chloro-4-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6444071.png)
![2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6444085.png)
![3-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B6444100.png)
![3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B6444104.png)
![2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6444110.png)

![2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6444123.png)
![2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444131.png)
![4-({1-[(6-methylpyridin-2-yl)methyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine](/img/structure/B6444134.png)
![6-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B6444135.png)
